Product packaging for Epinephrine Hydrochloride(Cat. No.:CAS No. 55-31-2)

Epinephrine Hydrochloride

Cat. No.: B1671499
CAS No.: 55-31-2
M. Wt: 219.66 g/mol
InChI Key: ATADHKWKHYVBTJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives on Epinephrine (B1671497) Hydrochloride in Scientific Inquiry

The journey of epinephrine into the realm of scientific inquiry began in the late 19th century. In 1895, Polish physiologist Napoleon Cybulski first obtained extracts from the adrenal gland which he called "nadnerczyna". wikipedia.org Around the same time, English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer described the blood-pressure-raising effects of a substance from the adrenal medulla. britannica.com

The turn of the 20th century marked a significant milestone with the isolation and identification of this active compound. American physiological chemist John Jacob Abel and, working independently, Japanese American biochemist Jokichi Takamine, are credited with this achievement around 1900. britannica.com Abel named the substance he isolated "epinephrine". ebsco.com Takamine successfully isolated and purified the hormone from the adrenal glands of sheep and oxen in 1901, naming it "adrenalin". wikipedia.orginvent.orgrcrclinical.com This was the first hormone to be isolated in a pure and stable form. ebsco.com

The early 20th century also saw the first chemical synthesis of epinephrine. In 1904, German chemist Friedrich Stolz was the first to artificially synthesize epinephrine, a feat independently replicated by Henry Drysdale Dakin in the same year. wikipedia.orgbritannica.comwikipedia.org The introduction of synthetic epinephrine in 1906 by Hoechst made the hormone more readily and cheaply available for research and clinical use. nih.gov

Initial research focused on its vasoconstrictive properties to control bleeding and raise blood pressure during surgical shock. nih.gov However, its application soon expanded to the treatment of asthmatic attacks. nih.gov The discovery of norepinephrine (B1679862) in 1907 as a biosynthetic precursor and a neurotransmitter further broadened the scope of research in this area. nih.gov

Contemporary Relevance of Epinephrine Hydrochloride in Biomedical Research

This compound remains a subject of intense biomedical research due to its multifaceted physiological roles. pubcompare.ai It is a critical tool in neuroscience, endocrinology, cardiovascular research, and pharmacology to investigate stress responses, the function of the autonomic nervous system, and neurochemical signaling pathways. pubcompare.ai

Current research continues to explore its mechanisms of action and potential therapeutic applications. For instance, studies are investigating its role in cardiac arrest, with a focus on optimizing outcomes and understanding its effects on neurological recovery. mdpi.com While it improves the return of spontaneous circulation, its impact on long-term survival and neurological function is still under scrutiny. mdpi.comwikipedia.org

Furthermore, novel drug delivery systems for epinephrine are an active area of research. acs.orgresearchgate.net For example, researchers are developing biocompatible and biodegradable microchamber arrays for the controlled release of this compound, which could have significant implications for managing acute medical conditions. acs.orgresearchgate.net The development of fast-dissolving films of this compound is also being explored as a potential treatment for pediatric anaphylaxis. science.govscience.govresearchgate.net

Scope and Objectives of this compound Academic Investigations

The scope of academic investigations into this compound is vast, encompassing its fundamental biochemistry, physiological functions, and therapeutic potential. Key research objectives include:

Understanding Molecular Mechanisms: Elucidating the precise molecular interactions of epinephrine with its various adrenergic receptors (α1, α2, β1, β2, and β3) and the subsequent downstream signaling cascades. wikipedia.orgwikipedia.orgnih.gov

Investigating Physiological Responses: Studying its dose-dependent effects on the cardiovascular system, including heart rate, myocardial contractility, and peripheral vascular resistance. nih.govahajournals.org Research also focuses on its metabolic effects, such as glycogenolysis and insulin (B600854) secretion inhibition. wikipedia.org

Exploring Therapeutic Applications: Evaluating its efficacy in various clinical scenarios, including anaphylaxis, cardiac arrest, septic shock, and glaucoma. britannica.comnih.gov This includes studies on optimal dosing and routes of administration. ahajournals.orgclinicaltrials.gov

Developing Novel Formulations and Delivery Systems: Designing and testing new methods for delivering epinephrine, such as intranasal sprays and sublingual tablets, to improve ease of use and patient outcomes. wikipedia.orgresearchgate.net

Toxicological and Safety Studies: Assessing the potential adverse effects and toxicity of this compound, particularly in long-term or high-dose applications. nih.govresearchgate.net

Detailed Research Findings

Recent research has provided deeper insights into the complex actions of this compound.

Cardiovascular Effects in Cardiac Arrest

Study AspectFindingCitation
Return of Spontaneous Circulation (ROSC) Epinephrine administration is associated with higher rates of ROSC. mdpi.com
Survival to Discharge While some studies show improved survival to hospital discharge, others find no significant improvement in long-term survival. mdpi.com
Neurological Outcome There is conflicting evidence regarding the improvement of functional neurological outcomes post-cardiac arrest with epinephrine use. mdpi.com
High-Dose vs. Standard-Dose High-dose epinephrine has not been shown to improve long-term survival or neurological outcomes compared to standard doses and is not recommended for routine use. ahajournals.org

Novel Drug Delivery Systems

Delivery SystemDescriptionKey FindingsCitation
PLGA Microchamber Array Biocompatible and biodegradable polymer arrays for controlled release.Demonstrated ultrasound-triggered release of this compound in vivo, leading to a vascular response. acs.orgresearchgate.net
Fast-Dissolving Films Thin film strips containing this compound for rapid absorption.Investigated as a potential alternative to injections for pediatric anaphylaxis. science.govscience.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3.ClH<br>C9H14ClNO3 B1671499 Epinephrine Hydrochloride CAS No. 55-31-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride
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InChI

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ATADHKWKHYVBTJ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13NO3.ClH, C9H14ClNO3
Record name EPINEPHRINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020568
Record name l-Epinephrine hydrochloride
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Molecular Weight

219.66 g/mol
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Physical Description

Crystals. Used medically as a cardiostimulant.
Record name EPINEPHRINE HYDROCHLORIDE
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CAS No.

55-31-2
Record name EPINEPHRINE HYDROCHLORIDE
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Record name (-)-Epinephrine hydrochloride
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Record name Epinephrine hydrochloride
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Record name l-Epinephrine hydrochloride
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Record name EPINEPHRINE HYDROCHLORIDE
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Melting Point

315 °F (NTP, 1992)
Record name EPINEPHRINE HYDROCHLORIDE
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Biosynthesis, Metabolism, and Pharmacokinetics of Epinephrine Hydrochloride

Endogenous Epinephrine (B1671497) Biosynthesis Pathways

The synthesis of epinephrine is a multi-step process that begins with the amino acid Phenylalanine. This pathway involves a series of enzymatic conversions to produce the final active molecule.

The initial step in the catecholamine biosynthetic pathway is the conversion of the essential amino acid L-Phenylalanine into L-Tyrosine. researchgate.net This hydroxylation reaction is catalyzed by the enzyme Phenylalanine hydroxylase . The process requires the cofactor tetrahydrobiopterin and primarily takes place in the liver. Tyrosine can also be obtained directly from dietary sources. annualreviews.org

The conversion of L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the rate-limiting step in the entire catecholamine synthesis pathway. wikipedia.org This critical reaction is catalyzed by the enzyme Tyrosine hydroxylase (TH) . pressbooks.pub TH is a mixed-function oxidase that utilizes molecular oxygen and tetrahydrobiopterin as co-substrates to add a hydroxyl group to the tyrosine molecule. annualreviews.org The activity of Tyrosine hydroxylase is subject to complex regulation, including feedback inhibition by the end-products of the pathway, such as dopamine and norepinephrine (B1679862), and activation through phosphorylation in response to neuronal activity. sigmaaldrich.com

Table 1: Key Enzymes in Epinephrine Biosynthesis
EnzymeSubstrateProductCofactor(s)Location of StepSignificance
Phenylalanine hydroxylase L-PhenylalanineL-TyrosineTetrahydrobiopterinLiver (primarily)Initiates the pathway from an essential amino acid.
Tyrosine hydroxylase (TH) L-TyrosineL-DOPATetrahydrobiopterin, O₂CytoplasmRate-limiting step for all catecholamine synthesis. wikipedia.orgsigmaaldrich.com
Aromatic L-amino acid decarboxylase (AADC) L-DOPADopaminePyridoxal phosphate (Vitamin B6)CytoplasmRapidly converts L-DOPA to Dopamine. researchgate.netpressbooks.pub
Dopamine β-hydroxylase (DBH) DopamineNorepinephrineAscorbic acid (Vitamin C), Cu²⁺Synaptic vesiclesConverts Dopamine to Norepinephrine within storage vesicles. pressbooks.pub
Phenylethanolamine N-methyltransferase (PNMT) NorepinephrineEpinephrineS-adenosylmethionine (SAM)CytoplasmThe terminal, defining step for Epinephrine synthesis. nih.govnih.gov

The final and definitive step in the biosynthesis of epinephrine is the methylation of norepinephrine. This reaction is catalyzed by the enzyme Phenylethanolamine N-methyltransferase (PNMT) . nih.govnih.gov PNMT facilitates the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to the nitrogen atom of norepinephrine, yielding epinephrine. annualreviews.orgwikipedia.org This enzymatic action occurs in the cytoplasm, which requires norepinephrine to be transported out of its storage vesicles. pressbooks.pub The newly synthesized epinephrine is then transported back into chromaffin granules for storage. pressbooks.pubcvpharmacology.com The expression and activity of PNMT are highly regulated, notably by glucocorticoids, such as cortisol, which are released from the adjacent adrenal cortex and travel to the medulla. nih.govwikipedia.org This hormonal regulation ensures that epinephrine production can be upregulated during periods of stress. nih.gov

The primary site for the synthesis and secretion of epinephrine in the body is the adrenal medulla. annualreviews.orgwikipedia.org This inner part of the adrenal gland is composed of specialized neuroendocrine cells known as chromaffin cells. usda.gov These cells are responsible for producing the vast majority of circulating epinephrine. In response to stressors, preganglionic sympathetic nerves release acetylcholine, which stimulates the chromaffin cells to secrete their stored catecholamines directly into the bloodstream. usda.gov The output of the human adrenal medulla is predominantly epinephrine, constituting approximately 80% of the released catecholamines, with norepinephrine accounting for the remaining 20%. cvpharmacology.com

While the adrenal medulla is the principal source of hormonal epinephrine, a small number of neurons within the central nervous system also synthesize and utilize epinephrine as a neurotransmitter. wikipedia.orgusda.gov These epinephrine-forming neurons, also known as adrenergic neurons, have their cell bodies located in the medulla oblongata of the brainstem. annualreviews.orgwikipedia.org From there, they send projections to various regions, including the hypothalamus and spinal cord. nih.gov Within these neurons, epinephrine functions as a chemical messenger, transmitting signals across synapses. clevelandclinic.org In its role as a neurotransmitter, epinephrine is involved in regulating functions such as attention, focus, and the central control of blood pressure. annualreviews.orgclevelandclinic.org

Epinephrine Turnover in Neural Systems

The term turnover refers to the rate at which a substance is synthesized and subsequently degraded or removed from its site of action. In neural systems, the turnover of epinephrine is a dynamic process that reflects the balance between its synthesis, release, and inactivation. The physiological actions of epinephrine are terminated through a combination of reuptake into the presynaptic neuron, enzymatic degradation, and diffusion away from the synaptic cleft. pressbooks.pubbritannica.com

The two primary enzymes responsible for the metabolic breakdown of catecholamines, including epinephrine, are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . britannica.comnih.gov MAO is located within nerve terminals and deaminates epinephrine that has been taken back up into the cell, while COMT acts on epinephrine in the extracellular space. nih.gov

The synthesis of neuronal epinephrine is tightly coupled to neuronal activity. sigmaaldrich.com During periods of stress or heightened stimulation, the firing rate of adrenergic neurons increases, leading to an accelerated release of epinephrine. To compensate for this depletion and replenish the vesicular stores, the biosynthetic pathway is upregulated. nih.govnih.gov This involves the activation of Tyrosine hydroxylase and increased expression of PNMT, ensuring a sustained supply of the neurotransmitter. nih.govwikipedia.org Studies have identified distinct functional pools of epinephrine in the brain, including a neuronal pool in the medulla and a hormonal pool in the hypothalamus, with potentially different regulatory mechanisms for their synthesis and turnover. nih.gov

Research into epinephrine kinetics during physical exertion highlights the dynamic nature of its turnover. During exercise, plasma epinephrine concentrations rise significantly, a change that primarily reflects an increase in secretion from the adrenal medulla rather than a change in its clearance from the bloodstream. nih.gov

Table 2: Epinephrine Kinetics at Rest and During Exercise (Illustrative Data)
ConditionSubject GroupEpinephrine Clearance (ml/kg/min)Plasma Epinephrine (nmol/L)Epinephrine Secretion (nmol/min)
Rest Trained28.41.422.9
Rest Control29.20.711.5
Exhaustion Trained(Decreased)7.2(Increased)
Exhaustion Control(Decreased)2.5(Increased)
Data derived from a study on trained and untrained male subjects. Clearance decreased with increasing workload relative to VO₂ max. Secretion rates are inferred from concentration and clearance. nih.gov

This rapid turnover is crucial for the moment-to-moment regulation of the body's physiological state, allowing for swift responses to changing internal and external environments.

Pharmacokinetic Studies of Epinephrine Hydrochloride

This compound, the water-soluble salt of epinephrine, is a sympathomimetic catecholamine that plays a crucial role in the body's acute stress response. clevelandclinic.orgmedicalnewstoday.com An understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and eliminates the drug—is fundamental to its therapeutic application.

Absorption Dynamics across Administration Routes

The rate and extent of epinephrine absorption are highly dependent on the route of administration, which in turn influences the onset and duration of its physiological effects. drugbank.comlatrinawaldenexamsolutions.com

Intravenous (IV) Administration: Direct injection into the bloodstream results in immediate and complete systemic availability. latrinawaldenexamsolutions.comnih.gov This route provides the most rapid onset of action. drugbank.comlatrinawaldenexamsolutions.com

Intramuscular (IM) Injection: This is a common and effective route for epinephrine administration. latrinawaldenexamsolutions.com Due to the rich vascularity of muscle tissue, particularly in the thigh, absorption is rapid. latrinawaldenexamsolutions.com The onset of action following IM injection is typically within 5 to 10 minutes. drugbank.comlatrinawaldenexamsolutions.com Factors such as the injection site can influence absorption speed; areas with higher blood flow, like the thigh, lead to faster absorption compared to sites with lower blood flow. latrinawaldenexamsolutions.com

Subcutaneous (SC) Injection: Absorption from subcutaneous tissue is slower compared to the intramuscular route. latrinawaldenexamsolutions.com This delay is attributed to the lower vascularity of subcutaneous tissues. latrinawaldenexamsolutions.com Local vasoconstriction caused by epinephrine can also slow its own absorption, potentially prolonging its effects beyond what its short half-life might suggest. drugbank.com

Intranasal (IN) Administration: The nasal mucosa, with its rich vasculature and high permeability, presents a non-invasive route for systemic drug delivery. apjai-journal.org Studies have shown that intranasally administered epinephrine is absorbed into the systemic circulation. apjai-journal.org However, achieving consistent and adequate absorption comparable to intramuscular injection can be challenging. apjai-journal.org

Inhalation: When inhaled, epinephrine has an absorption half-life of approximately 29 minutes, indicating quick absorption into the bloodstream. droracle.ai However, the bioavailability of inhaled epinephrine can vary significantly between individuals. droracle.ai

Oral Administration: Epinephrine is not effective when taken orally because it is rapidly metabolized in the digestive system before it can reach the bloodstream. droracle.ai

Administration RouteOnset of ActionAbsorption Characteristics
Intravenous (IV) Almost instantaneous latrinawaldenexamsolutions.comDirect and immediate systemic availability latrinawaldenexamsolutions.comnih.gov
Intramuscular (IM) 5-10 minutes drugbank.comlatrinawaldenexamsolutions.comRapid absorption due to high vascularity of muscle tissue latrinawaldenexamsolutions.com
Subcutaneous (SC) Slower than IM latrinawaldenexamsolutions.comDelayed absorption due to lower vascularity and local vasoconstriction drugbank.comlatrinawaldenexamsolutions.com
Intranasal (IN) VariableAbsorbed through vascular nasal mucosa, but consistency can be an issue apjai-journal.org
Inhalation RapidQuick absorption with an absorption half-life of about 29 minutes droracle.ai

Distribution Profile throughout Biological Tissues

Following its absorption into the bloodstream, epinephrine is rapidly distributed throughout the body. nih.gov Its high water solubility facilitates its movement across various tissues. nih.gov The drug quickly becomes fixed in tissues after administration. drugbank.com Almost all cells in the body possess adrenergic receptors, allowing for a widespread physiological response to circulating epinephrine. usda.gov This extensive distribution is a key factor in its ability to elicit a systemic "fight-or-flight" response, affecting organs and tissues such as the heart, lungs, muscles, and blood vessels. clevelandclinic.orgmedicalnewstoday.com

Metabolic Pathways and Metabolite Identification

Epinephrine's actions are terminated through metabolic breakdown, primarily by two key enzymes. britannica.com The liver is a major site for this degradation process. drugbank.com The main metabolic pathways involve oxidative deamination and O-methylation, leading to the formation of various metabolites. researchgate.netarvojournals.org

The two principal enzymes responsible for the catabolism of epinephrine are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). droracle.aibritannica.com These enzymes are widely distributed in tissues throughout the body. arvojournals.org

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the conversion of epinephrine to metanephrine. researchgate.net

Monoamine Oxidase (MAO): MAO is responsible for the oxidation of epinephrine to dihydroxymandelic acid. researchgate.net

These initial metabolites, metanephrine and dihydroxymandelic acid, are further metabolized. Metanephrine is oxidized by MAO, and dihydroxymandelic acid is converted by COMT, with both pathways ultimately leading to the formation of vanillylmandelic acid (VMA). researchgate.netarvojournals.org

More recently, another enzyme known as renalase has been identified as playing a role in the metabolism of circulating catecholamines, including epinephrine. nih.govresearchgate.net Renalase is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that is secreted by the kidneys into the blood. researchgate.netwikipedia.org Its primary function is believed to be the degradation of catecholamines, which helps in regulating blood pressure and cardiac function. wikipedia.orgumin.ac.jp

Interestingly, the activity of renalase itself appears to be regulated by catecholamines. ahajournals.org A surge in epinephrine can cause a rapid and significant increase in renalase activity. ahajournals.org Furthermore, studies have shown that epinephrine can stimulate the expression and secretion of renalase from renal proximal tubular epithelial cells and skeletal muscle cells. nih.govumin.ac.jp

Elimination Characteristics

Epinephrine is cleared rapidly from the bloodstream, with a plasma half-life of approximately 2-3 minutes. drugbank.comlatrinawaldenexamsolutions.com Following intravenous administration, it disappears quickly from circulation. drugbank.com The elimination half-life for inhaled epinephrine is around 4.1 minutes. droracle.ai

The vast majority of epinephrine is eliminated through the metabolic pathways described above. nih.gov Only very small amounts of the drug are excreted unchanged in the urine. drugbank.comnih.gov The liver plays a primary role in the clearance of epinephrine from the bloodstream. drugbank.comnih.gov

Pharmacokinetic ParameterValueDescription
Plasma Half-Life ~2-3 minutes drugbank.comlatrinawaldenexamsolutions.comThe time it takes for the concentration of epinephrine in the plasma to reduce by half.
Elimination Half-Life (Inhalation) ~4.1 minutes droracle.aiThe elimination half-life following administration via inhalation.
Primary Route of Elimination Metabolism nih.govPrimarily cleared from the body by enzymatic degradation.
Primary Metabolizing Organs Liver drugbank.comThe liver is a key site for the enzymes that break down epinephrine.
Excretion of Unchanged Drug Insignificant drugbank.comnih.govOnly a very small fraction is excreted in the urine without being metabolized.

Half-Life Determination and Implications

The half-life of a compound is a critical pharmacokinetic parameter, defining the time it takes for the concentration of the substance in the body to be reduced by half. For this compound, this value is notably short, reflecting its role as a rapidly acting, short-lived hormone and neurotransmitter. Its brief duration of action is a direct consequence of efficient metabolic pathways, and this characteristic has profound implications for its physiological and therapeutic effects.

The plasma half-life of epinephrine is exceptionally brief, typically estimated to be less than 5 minutes following intravenous administration. nih.govfda.govrxlist.com Some sources specify a plasma half-life of approximately 2 to 3 minutes. latrinawaldenexamsolutions.comdrugbank.com This rapid clearance from the bloodstream is a key feature of its pharmacokinetic profile. nih.govfda.gov When administered via intravenous injection, epinephrine is quickly cleared from the plasma. fda.gov A steady state in plasma concentration can be reached within 10 to 15 minutes of starting a continuous intravenous infusion. nih.govfda.govrxlist.com

The determination of epinephrine's half-life is influenced by the route of administration, which affects its absorption and distribution. While intravenous injection leads to an immediate and intense response, other routes can delay absorption. drugbank.com For instance, local vasoconstriction caused by subcutaneous or intramuscular injection can slow the absorption process, potentially extending the duration of epinephrine's effects beyond what its plasma half-life would suggest. drugbank.com Research in animal models has shown that absorption is significantly faster after intramuscular injection compared to subcutaneous injection or inhalation. nih.gov One study on inhaled epinephrine reported an elimination half-life of approximately 4.1 minutes. droracle.aidroracle.ai

A pilot study investigating the pharmacokinetics of epinephrine during cardiac arrest found a half-life of 2.6 minutes. nih.gov This research suggests that the elimination of epinephrine is prolonged in this critical state, which could lead to increased plasma levels with repeated administrations. nih.govresearchgate.net

The rapid metabolism of epinephrine is the primary driver of its short half-life. The body quickly breaks down the molecule, primarily through the actions of the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). droracle.ai These enzymes are present in the liver, kidneys, and other tissues, ensuring efficient biotransformation. nih.gov

Detailed Research Findings

Several studies have investigated the metabolic clearance and pharmacokinetics of epinephrine, providing detailed insights into its half-life. Research involving intravenous infusions in human subjects has helped to quantify its clearance rate. At basal plasma concentrations (24-74 pg/ml), the metabolic clearance rate of epinephrine was found to be approximately 52 ml/min/kg. nih.govwustl.edu Interestingly, at higher steady-state concentrations (90-1,020 pg/ml), this clearance rate increased significantly to about 89 ml/min/kg, suggesting that epinephrine can accelerate its own metabolic clearance. nih.govwustl.edu

The physiological implications of epinephrine's short half-life are significant. The rapid onset and brief duration of action are essential for its role in the "fight-or-flight" response, allowing for a swift physiological reaction to a stressor that subsides quickly once the threat is gone. droracle.ai In clinical contexts, the short half-life necessitates careful consideration. To maintain therapeutic effects in situations like septic shock or anaphylaxis, continuous infusions or multiple doses may be required. droracle.ai The rapid decline in plasma concentrations means that the physiological response, such as an increase in blood pressure, has an onset of less than 5 minutes and an offset within 15-20 minutes after intravenous administration. fda.govrxlist.com Due to its poor oral bioavailability and short half-life, any epinephrine present in breast milk is unlikely to have a significant effect on a nursing infant. nih.govrxlist.com

Pharmacokinetic Parameters of Epinephrine
ParameterValueRoute of AdministrationReference
Plasma Half-Life&lt; 5 minutesIntravenous (IV) nih.govfda.govrxlist.com
Plasma Half-Life~ 2-3 minutesGeneral Plasma latrinawaldenexamsolutions.comdrugbank.com
Elimination Half-Life~ 4.1 minutesInhalation droracle.ai
Half-Life (Cardiac Arrest)2.6 (1.9-4.4) minutesIntravenous (IV) nih.gov
Time to Steady State10-15 minutesContinuous IV Infusion nih.govfda.gov
Metabolic Clearance Rate of Epinephrine
Plasma Epinephrine Concentration (pg/mL)Mean Metabolic Clearance Rate (ml/min/kg)Reference
24 - 74 (Basal Range)52 (± 4) nih.govwustl.edu
90 - 1,02089 (± 6) nih.govwustl.edu

Mechanistic Research on Epinephrine Hydrochloride Therapeutic Effects

Molecular Mechanisms in Anaphylaxis Management

Anaphylaxis is a severe, life-threatening allergic reaction characterized by widespread vasodilation, increased vascular permeability, bronchospasm, and smooth muscle contraction in various organs. Epinephrine (B1671497) hydrochloride is the primary treatment for anaphylaxis due to its rapid and potent counteracting effects on these pathophysiological changes. fda.govresearchgate.net

A key component of the anaphylactic response is a dramatic increase in vasodilation and vascular permeability, leading to a drop in blood pressure and leakage of fluid from the intravascular space into surrounding tissues. fda.govresearchgate.net Epinephrine hydrochloride counteracts these effects primarily through its potent stimulation of α-adrenergic receptors. drugbank.comcancer.gov

Activation of α1-adrenergic receptors on vascular smooth muscle cells triggers a cascade of intracellular events that result in vasoconstriction. researchgate.netcancer.gov This action increases peripheral vascular resistance, which helps to elevate and stabilize blood pressure. cancer.gov By constricting arterioles, epinephrine reduces blood flow to the skin, mucous membranes, and viscera. drugs.comcuny.edu

Furthermore, epinephrine has been shown to directly address the issue of vascular hyperpermeability. researchgate.netrsc.org Research indicates that epinephrine can inhibit the vascular hyperpermeability induced by inflammatory mediators like platelet-activating factor (PAF). researchgate.netrsc.org In vivo studies have demonstrated that epinephrine administration significantly decreases Evans blue dye leakage, a marker of vascular permeability. researchgate.netrsc.org In vitro experiments have corroborated these findings, showing that epinephrine alleviates the formation of gaps between human umbilical vein endothelial cells. researchgate.netrsc.org The stabilizing effect on the endothelial barrier is mediated by both β1- and β2-adrenergic receptors. nih.gov

Research Finding Model/System Effect of Epinephrine
Inhibition of PAF-induced vascular permeabilityIn vivo (animal model) and in vitro (HUVECs)Substantially inhibited vascular permeability, decreased Evans blue leakage, and alleviated gap formation in endothelial cells. researchgate.netrsc.org
Amelioration of Toll-Like Receptor Agonist-Induced PermeabilityIn vitro (human pulmonary microvascular endothelial cells)Reduced endothelial permeability induced by various Toll-like receptor agonists. nih.gov
Regulation of Vascular ResistanceVascular smooth muscle cellsExerts a vasoconstrictor action via α-adrenergic receptors. researchgate.net

During anaphylaxis, the release of inflammatory mediators causes contraction of the smooth muscles in the airways, leading to bronchospasm, wheezing, and dyspnea (shortness of breath). fda.govmedlineplus.gov this compound effectively reverses these life-threatening respiratory symptoms through its action on β2-adrenergic receptors. drugbank.comfda.gov

Stimulation of β2-adrenergic receptors, which are abundant in the smooth muscle of the bronchi, leads to relaxation of these muscles. drugbank.comresearchgate.net This bronchodilation opens up the airways, making breathing easier and relieving the symptoms of respiratory distress. medlineplus.govdrugbank.com This mechanism of action is central to its use not only in anaphylaxis but also in the management of severe asthma exacerbations. medcentral.com While epinephrine classically promotes bronchodilation through β2-adrenergic receptors, some research suggests that under conditions of β2-adrenergic receptor desensitization, it may paradoxically evoke shortening of human airway smooth muscle cells via α1-adrenergic receptors. nih.gov

Receptor Location Effect of Epinephrine Stimulation
β2-adrenergic receptorsBronchial smooth muscleRelaxation of the smooth muscle, leading to bronchodilation and relief of wheezing and dyspnea. drugbank.comfda.govresearchgate.net
α1-adrenergic receptorsHuman airway smooth muscleCan evoke cell shortening and bronchoconstriction under conditions of β2-adrenergic receptor tachyphylaxis. nih.gov

Anaphylaxis can also manifest with symptoms related to the gastrointestinal (GI) and genitourinary (GU) systems, such as cramping and incontinence, due to smooth muscle contraction. drugbank.com this compound can alleviate these symptoms through its relaxant effects on the smooth muscle of the stomach, intestine, uterus, and urinary bladder. drugbank.comfda.govdrugs.com This relaxation is a result of its interaction with both α- and β-adrenergic receptors, which can lead to a decrease in smooth muscle tone and motility in these organs. drugbank.com For instance, in the urinary bladder, certain agents can relax the detrusor smooth muscle to increase bladder capacity. medscape.com

Organ System Effect of Epinephrine Mechanism
Gastrointestinal TractRelaxation of smooth muscle in the stomach and intestine. drugbank.comfda.govInteraction with adrenergic receptors leading to decreased motility and spasm relief. drugbank.com
Genitourinary TractRelaxation of smooth muscle in the uterus and urinary bladder. drugbank.comfda.govdrugs.comAdrenergic receptor stimulation causing muscle relaxation. drugbank.com

Hemodynamic Regulation in Shock States

In various shock states, including septic and anaphylactic shock, there is a critical failure of the circulatory system to maintain adequate tissue perfusion. drugs.comnih.gov this compound is a potent vasopressor and inotropic agent used to restore hemodynamic stability in these critical situations. nih.govnih.gov Its effects are mediated through the stimulation of both α- and β-adrenergic receptors in the cardiovascular system. nih.govpittmedcardio.com

This compound exerts a powerful positive inotropic effect, meaning it increases the force of myocardial contraction. drugs.comquizlet.com This action is primarily mediated by the stimulation of β1-adrenergic receptors in the heart muscle. drugbank.compittmedcardio.com

Parameter Effect of Epinephrine Underlying Mechanism
Ventricular ContractionIncreased strength and amplitude. quizlet.comStimulation of β1-adrenergic receptors in the myocardium. drugbank.compittmedcardio.com
Intracellular CalciumIncreased levels in cardiac myocytes. quizlet.comEnhanced availability of calcium for muscle contraction. nih.gov
Stroke VolumeIncreased. quizlet.comA direct result of more forceful ventricular contractions.

In addition to its inotropic effects, this compound also has a positive chronotropic effect, meaning it increases the heart rate. drugs.comquizlet.com This is also primarily mediated by the stimulation of β1-adrenergic receptors, specifically in the sinoatrial (SA) node, which is the natural pacemaker of the heart. quizlet.com

By stimulating the SA node, epinephrine increases the rate of electrical impulse generation, which in turn leads to a faster heart rate. quizlet.com This effect is dose-dependent, with higher doses of epinephrine resulting in a greater increase in heart rate. quizlet.com A typical physiological response can be an increase in heart rate from a normal range of 60-100 beats per minute to 120-180 beats per minute. quizlet.com This increase in heart rate, combined with the increased stroke volume from its positive inotropic action, contributes to a significant rise in cardiac output. pittmedcardio.compfizer.com

Parameter Effect of Epinephrine Underlying Mechanism
Heart RateSignificant increase. quizlet.comStimulation of β1-adrenergic receptors in the sinoatrial (SA) node. quizlet.com
SA Node Firing RateIncreased.Epinephrine enhances the pacemaker activity of the SA node. quizlet.com
Cardiac OutputIncreased.The combined effect of increased heart rate and increased stroke volume. pittmedcardio.compfizer.com

Peripheral Vasoconstriction and Systemic Vascular Resistance

This compound's effect on peripheral blood vessels is primarily mediated through its interaction with adrenergic receptors, specifically α- and β-adrenergic receptors. The response observed is dose-dependent. At higher doses (greater than 0.3 mcg/kg per minute), epinephrine's stimulation of α-adrenergic receptors becomes predominant, leading to vasoconstriction. droracle.ai This constriction of the arterioles increases peripheral vascular resistance, which in turn elevates systemic blood pressure. droracle.aicancer.gov The mechanism of this vasoconstriction involves the activation of alpha-2 adrenoceptors on the smooth muscle of blood vessels. droracle.ai This action can lead to a redistribution of blood flow away from certain compartments by constricting the arterioles that supply them. droracle.ai

Conversely, at lower doses (less than 0.3 mcg/kg per minute), epinephrine preferentially stimulates β-adrenergic receptors. droracle.aiquora.com Specifically, activation of β2-receptors in blood vessels supplying skeletal muscles results in vasodilation, which can lead to a decrease in systemic vascular resistance. quora.comyoutube.com However, as the dose increases, the α-adrenergic vasoconstrictor effects overwhelm the β2-adrenergic vasodilatory effects, resulting in a net increase in vascular resistance and blood pressure. youtube.com There is significant interpatient variability in the response to epinephrine, necessitating titration to achieve the desired clinical effect. droracle.ai

Table 1: Dose-Dependent Effects of Epinephrine on Systemic Vascular Resistance
Epinephrine DosePrimary Receptor ActivatedEffect on Blood VesselsImpact on Systemic Vascular Resistance
Low (&lt;0.3 mcg/kg/min)β2-adrenergicVasodilationDecrease
High (&gt;0.3 mcg/kg/min)α-adrenergicVasoconstrictionIncrease

Impact on Coronary and Cerebral Perfusion Pressures

This compound administration generally leads to an increase in both coronary perfusion pressure (CPP) and cerebral perfusion pressure (CePP). nih.govnih.gov This is a direct consequence of its vasoconstrictive effects, which raise aortic pressure. youtube.com An adequate CPP is a critical determinant for the return of spontaneous circulation (ROSC) during cardiac arrest. youtube.com Studies have shown that high-dose epinephrine is more effective at raising CPP above the critical threshold of 15 mm Hg compared to standard doses. nih.gov

However, the relationship between increased perfusion pressure and actual tissue blood flow and oxygenation is complex. The intense vasoconstriction induced by epinephrine, particularly through its α1-receptor stimulation, can increase vascular resistance to the point where it may impede blood flow, despite the higher perfusion pressures. researchgate.net Some animal studies have indicated that cerebral cortical microcirculatory blood flow can significantly decrease even as arterial pressure increases. researchgate.net This suggests that epinephrine-induced vasoconstriction might not uniformly translate to improved oxygenation and could potentially impair microcirculation in the brain. researchgate.net

A study in a porcine cardiac arrest model demonstrated that early administration of epinephrine was associated with improved CePP and cortical cerebral blood flow (CBF) in the initial phase of CPR compared to later administration. nih.gov

Table 2: Effect of Standard vs. High-Dose Epinephrine on Coronary Perfusion Pressure (CPP) During Cardiopulmonary Resuscitation
Epinephrine DoseMean Increase in CPP (mm Hg)Statistical Significance
Standard3.7 +/- 5.0Not Statistically Significant
High (0.2 mg/kg)11.3 +/- 10.0Statistically Significant

Bronchodilatory Mechanisms in Respiratory Conditions

This compound is a potent bronchodilator due to its action on β2-adrenergic receptors located on the smooth muscle of the bronchi. nih.govnih.govnih.gov Stimulation of these receptors activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase the intracellular concentration of 3',5'-cyclic adenosine (B11128) monophosphate (cAMP). semanticscholar.org The rise in cAMP levels activates protein kinase A, which then phosphorylates multiple downstream targets. nih.govsemanticscholar.org This cascade of events leads to a decrease in intracellular calcium concentrations and a reduction in myosin light chain phosphorylation, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation. nih.govsemanticscholar.org

While epinephrine's primary effect on the airways is bronchodilation through β2-receptor agonism, it can also activate α1-adrenergic receptors. nih.govsemanticscholar.org Under certain conditions, such as β2-receptor desensitization, epinephrine's stimulation of α1-receptors can lead to bronchoconstriction. nih.govnih.gov

In the context of croup, a condition characterized by upper airway obstruction due to inflammation and edema, this compound's therapeutic effect is primarily attributed to its vasoconstrictive properties. hopkinsmedicine.orgnih.gov When administered via nebulization, epinephrine stimulates α-adrenergic receptors in the subglottic mucous membranes. nih.gov This leads to vasoconstriction of the blood vessels in the upper airway mucosa, which in turn reduces capillary hydrostatic pressure and decreases the extravasation of fluid into the interstitial space. hopkinsmedicine.orgmedscape.com The resulting reduction in mucosal edema widens the narrowed subglottic region, alleviating the upper airway obstruction and improving the symptoms of croup, such as stridor and respiratory distress. nih.govmedscape.comnih.gov The onset of this effect is rapid, typically within 30 minutes of administration. medscape.comnih.gov

Ophthalmic Applications: Mydriasis Induction and Intraocular Pressure Reduction

This compound is utilized in ophthalmology for its ability to induce mydriasis (pupil dilation) and to lower intraocular pressure (IOP), particularly in the management of open-angle glaucoma. drugs.commayoclinic.org When applied topically to the conjunctiva, it can produce a rapid and sustained mydriatic effect, which is beneficial during intraocular surgeries like cataract extraction. drugs.commayoclinic.org The reduction in IOP typically occurs within an hour of application, with the maximum effect observed in 4 to 8 hours, and can persist for 12 to 24 hours or longer. drugs.com

The mechanism for IOP reduction is thought to involve the stimulation of both α- and/or β2-adrenergic receptors, leading to an increase in both the pressure-independent (uveoscleral) and, to a lesser extent, the pressure-dependent (trabecular) outflow of aqueous humor. drugs.com Some research suggests that the ocular hypotensive effect of epinephrine may be partially mediated by the endogenous production of prostaglandins. nih.gov

Table 3: Mydriatic Effect of Intracameral this compound vs. Topical Mydriatics
Time PointMean Pupil Diameter (mm) - Intracameral EpinephrineMean Pupil Diameter (mm) - Topical Mydriatics
Before Corneal Incision2.20 ± 0.087.98 ± 0.15
Before OVD Injection5.09 ± 0.207.98 ± 0.15
After OVD Injection6.76 ± 0.198.53 ± 0.14
Before IOL Implantation6.48 ± 0.188.27 ± 0.16
End of Surgery5.97 ± 0.247.93 ± 0.20

Aqueous Humor Dynamics

This compound exerts a significant influence on aqueous humor dynamics, the physiological processes governing the production and drainage of aqueous humor within the eye. This fluid, crucial for maintaining intraocular pressure (IOP) and nourishing avascular ocular tissues, is subject to a delicate balance of inflow and outflow. Mechanistic research has elucidated that epinephrine's therapeutic effect in lowering IOP stems from a dual action on both the formation of aqueous humor and its drainage through the trabecular meshwork.

Studies have demonstrated that topical application of this compound can lead to a reduction in aqueous humor formation. nih.gov This effect is attributed to its interaction with adrenergic receptors in the ciliary body, the structure responsible for producing aqueous humor. Furthermore, research involving human subjects has shown that multiple doses of topical epinephrine can decrease aqueous humor flow. nih.govresearchgate.net In one study, a 12% reduction in aqueous flow was observed in epinephrine-treated eyes compared to baseline. nih.gov A similar study in cats also noted a 23-25% reduction in aqueous flow after a week of twice-daily treatment with 2% this compound. nih.gov

Concurrently, this compound enhances the facility of aqueous humor outflow through the trabecular meshwork, the primary drainage pathway. nih.govresearchgate.net This is a crucial mechanism for lowering IOP. Research has quantified this effect, showing a significant increase in trabecular outflow facility after treatment with epinephrine. In a study on human volunteers, a 44% increase in trabecular outflow facility was recorded. nih.gov Similarly, a study on cats reported a 38-60% increase in fluorophotometric outflow facility. nih.gov The exact mechanism for this increased outflow is thought to involve the stimulation of α- and/or β2-adrenergic receptors, which leads to an increase in both the pressure-independent (uveoscleral) and, to a lesser extent, pressure-dependent (trabecular) aqueous humor outflow. drugs.com

Interestingly, the effect of epinephrine on uveoscleral outflow, an alternative drainage pathway, is less clear, with some studies showing no significant impact. nih.govnih.gov The collective impact of reduced aqueous humor production and increased trabecular outflow results in a net decrease in intraocular pressure. Clinical data from a study on human volunteers treated with 2% this compound showed a 19% reduction in IOP, from a baseline of 21.2 mmHg to 17.1 mmHg. nih.gov

Table 1: Effects of this compound on Aqueous Humor Dynamics in Humans

ParameterBaselineAfter TreatmentPercentage Change
Intraocular Pressure (mmHg)21.2 +/- 0.317.1 +/- 0.2-19%
Aqueous Flow (μL/min)3.3 +/- 0.22.9 +/- 0.2-12%
Trabecular Outflow Facility (μL/min/mmHg)0.18 +/- 0.020.26 +/- 0.03+44%

Interactions with Local Anesthetics and Prolongation of Action

This compound is frequently combined with local anesthetics to enhance their efficacy and duration of action. quora.combioserendipity.com The primary mechanism behind this synergistic interaction is the vasoconstrictive property of epinephrine. quora.commedscape.com When administered alongside a local anesthetic, epinephrine acts on the adrenergic receptors of local blood vessels, causing them to constrict. quora.com

This localized vasoconstriction serves a critical function: it reduces blood flow in the immediate vicinity of the injection site. bioserendipity.com By decreasing blood perfusion, the rate at which the local anesthetic is absorbed into the systemic circulation is significantly slowed. medscape.com This "trapping" of the anesthetic agent at the target site has two major benefits. Firstly, it prolongs the duration of the anesthetic effect, as the drug remains in contact with the nerve fibers for a longer period. quora.combioserendipity.com This can extend the duration of action of some local anesthetics by as much as 50% to 100%. nih.gov

Secondly, by slowing the systemic absorption of the local anesthetic, the peak plasma concentration of the anesthetic is reduced. This can contribute to a better safety profile by minimizing the potential for systemic toxicity. quora.com The vasoconstriction also helps to reduce bleeding at the site of administration, which can be advantageous in surgical procedures. quora.com

The interaction between this compound and local anesthetics is a clear example of pharmacologic synergy, where the combination of two drugs produces a therapeutic effect that is greater than the sum of their individual effects. The vasoconstrictive action of epinephrine directly complements the nerve-blocking action of the local anesthetic, resulting in a more prolonged and localized anesthetic effect.

Advanced Research in Epinephrine Hydrochloride Formulations and Delivery Systems

Novel Formulation Development and Characterization

The development of novel formulations for epinephrine (B1671497) hydrochloride aims to overcome the limitations of traditional injection-based delivery, such as needle phobia, potential for injury, and the need for administration by trained personnel. Research has focused on creating non-invasive, stable, and rapidly acting delivery systems.

Fast Dissolving Film Formulations

Fast dissolving films (FDFs) represent a promising alternative for epinephrine delivery. These thin, flexible films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for transmucosal absorption of the drug.

One study focused on developing an FDF for potential use in pediatric anaphylaxis. Researchers prepared four different film formulations using a solvent casting technique, optimizing the percentage of the polymer Lycoat RS720. The formulation with 30% polymer content was found to be optimal, producing a smooth, transparent, and flexible film. This optimized film had a thickness of 0.29 mm and an elastic modulus of 1.325 MPa. In vitro dissolution studies in simulated saliva showed that over 90% of the epinephrine hydrochloride was released from the film within 7.2 minutes. Furthermore, in vivo evaluations with healthy volunteers demonstrated an average disintegration time of 20 seconds.

Table 1: Characteristics of an Optimized this compound Fast Dissolving Film


ParameterValue
Polymer Content (Lycoat RS720)30%
Thickness0.29 mm
Elastic Modulus1.325 MPa
Drug Release in 7.2 mins (in vitro)>90%
Average Disintegration Time (in vivo)20 seconds

Sublingual Tablet Formulations and Enhanced Absorption

Sublingual tablets offer another non-invasive route for rapid this compound administration. Research in this area has focused on enhancing absorption by modifying the drug's particle size.

A significant finding is that reducing the particle size of epinephrine to microcrystals in rapidly disintegrating sublingual tablets can double the drug's absorption and reduce the required dose by 50%. In a preclinical study, a 20 mg sublingual tablet containing epinephrine microcrystals demonstrated pharmacokinetic parameters (Cmax and AUC) that were not significantly different from a 0.3 mg intramuscular injection.

Further research into taste-masked, rapidly disintegrating sublingual tablets for potential pediatric use showed that a 30 mg sublingual dose achieved a mean maximum plasma concentration (Cmax) of 16.7 ± 1.9 ng/mL, which was comparable to the Cmax of 18.8 ± 1.9 ng/mL observed after a 0.15 mg intramuscular injection from an EpiPen Jr®. impactfactor.orgnih.gov

Nasal Spray Development and Bioavailability

Intranasal delivery is an attractive needle-free option for epinephrine administration. Several studies have evaluated the bioavailability and pharmacokinetics of this compound nasal sprays.

Preliminary results from a clinical trial of an investigational epinephrine nasal spray showed that its bioavailability was similar to that of a 0.3 mg intramuscular injection, with rapid drug absorption. Another study comparing a 1 mg epinephrine nasal spray to 0.3 mg and 0.5 mg intramuscular injections found the nasal spray to be bioequivalent to the 0.3 mg injection. Notably, the time to reach maximum plasma concentration (Tmax) was faster with the nasal spray (20 minutes) compared to the intramuscular injection (45 minutes).

A phase 1 study of a 2.0 mg intranasal epinephrine device, known as neffy, reported a mean peak plasma level (Cmax) of 481 pg/mL. This fell between the Cmax of a 0.3 mg EpiPen (753 pg/mL) and a 0.3 mg manual intramuscular injection (339 pg/mL).

Lyophilized Formulations for Enhanced Stability

Lyophilization, or freeze-drying, is a process used to enhance the stability of pharmaceutical products. For this compound, which is susceptible to degradation, lyophilization offers a promising strategy to improve its shelf-life.

One study focused on developing a stable, freeze-dried formulation of epinephrine for injection. By incorporating parlitol as a bulking agent and cryoprotectant, researchers were able to successfully stabilize the epinephrine. Characterization studies, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD), confirmed the formation of a stable composite formulation. The lyophilized product demonstrated good stability under accelerated conditions (40°C/75% RH) for 6 months. This approach provides a technically viable solution to ensure the stability of epinephrine as a drug substance in an injectable dosage form. impactfactor.org

Controlled-Release Systems (e.g., PLGA Microchamber Arrays)

Controlled-release systems offer the potential for sustained and targeted delivery of this compound. One such system involves the use of poly(lactic-co-glycolic acid) (PLGA) microchamber arrays.

Research has demonstrated the synthesis of biocompatible and biodegradable PLGA microchamber arrays that can be uniformly filled with this compound. researchgate.netnih.gov A 5 mm x 5 mm array can be loaded with a maximum of 4.5 μg of the drug. researchgate.netnih.gov A gradual, spontaneous release of the drug was observed from the first day. researchgate.netnih.gov Furthermore, a sudden and substantial release can be triggered by low-intensity therapeutic ultrasound. researchgate.netnih.gov

In vivo studies in mice, where these arrays were implanted subcutaneously, showed a measurable vascular response (a decrease in blood flow) upon ultrasound-triggered release of this compound. researchgate.netnih.gov This demonstrates the potential of PLGA microchamber arrays as a stimulus-sensitive, implantable drug depot system. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Assessment of Novel Delivery Systems

The evaluation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) parameters is crucial in assessing the efficacy of novel this compound delivery systems.

For sublingual formulations, a study with a 12 mg epinephrine sublingual film (Anaphylm™) reported a geometric mean Cmax of 457 pg/mL and a median Tmax of 15 minutes. google.com The partial Area Under the Curve (pAUC) at all time points between 10 and 60 minutes was bracketed between that of a manual 0.3 mg IM injection and a 0.3 mg epinephrine autoinjector. google.com Another study on a taste-masked 30 mg sublingual tablet for potential pediatric use found a Cmax of 16.7 ± 1.9 ng/mL and a Tmax of 21.0 ± 2.5 minutes, which was not significantly different from a 0.15 mg intramuscular injection (Cmax 18.8 ± 1.9 ng/mL, Tmax 36.0 ± 2.5 minutes). impactfactor.orgnih.gov However, the AUC from 0 to 1 hour for the sublingual tablet was significantly lower than the intramuscular injection. impactfactor.org

Intranasal delivery systems have also undergone extensive pharmacokinetic and pharmacodynamic assessment. A pooled analysis of four studies on a 13.2 mg epinephrine nasal spray showed that it rapidly increased plasma epinephrine concentrations to levels greater than a 0.3 mg IM autoinjector. nih.gov The median Tmax for the nasal spray was between 20.1 and 25.1 minutes, comparable to the 20.0 minutes for the IM autoinjector. nih.gov The area under the plasma concentration-time curve was significantly higher with the nasal spray. nih.gov Despite these differences in pharmacokinetics, the pharmacodynamic effects on heart rate and blood pressure were similar in pattern and magnitude between the nasal spray and the IM autoinjector. nih.gov An integrated analysis of data from 175 participants for a 1.0 mg intranasal spray (neffy) showed a lower Cmax (258 pg/mL) compared to EpiPen (503 pg/mL), but it led to comparable increases in systolic blood pressure. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Novel this compound Delivery Systems


Delivery SystemDoseMean Cmax (pg/mL)Median Tmax (minutes)ComparatorComparator Cmax (pg/mL)Comparator Tmax (minutes)
Sublingual Film (Anaphylm™)12 mg457150.3 mg IM Autoinjector--
Taste-Masked Sublingual Tablet30 mg16,700 (± 1,900)21 (± 2.5)0.15 mg IM (EpiPen Jr®)18,800 (± 1,900)36 (± 2.5)
Nasal Spray (neffy)2.0 mg481-0.3 mg IM (EpiPen®)753-
Nasal Spray1.0 mg258-0.3 mg IM (EpiPen®)503-
Nasal Spray13.2 mg-20.1 - 25.10.3 mg IM Autoinjector-20.0

Pediatric-Specific Formulation Research

Recognizing the challenges associated with administering emergency medication to children, particularly the prevalence of needle phobia, significant research has been directed toward developing needle-free epinephrine delivery systems. nih.govcontemporarypediatrics.com These alternative formulations aim to improve the ease and speed of administration for caregivers and potentially for the children themselves. medtigo.com

One promising area of research is the development of rapidly-disintegrating sublingual tablets (RDSTs) and fast-dissolving films (FDFs). nih.govresearchgate.net A study focused on creating a fast-dissolving film strip with this compound specifically for treating pediatric anaphylaxis. researchgate.net Researchers optimized the formulation using a polymer, Lycoat RS720, to create a smooth, transparent, and flexible film. researchgate.net This film demonstrated rapid drug release and disintegration. In vivo evaluations with healthy volunteers showed that the film's bitterness was effectively masked and it disintegrated in an average of 20 seconds. researchgate.net

Table 1: Properties of an Optimized Fast-Dissolving Film (FDF) for Pediatric Use

ParameterFindingSource
Disintegration Time 20 seconds (average in vivo) researchgate.net
Drug Release >90% within 7.2 minutes researchgate.net
Film Thickness 0.29 mm researchgate.net
Drug Content 93% ±10% researchgate.net

Another significant advancement is the development of an intranasal epinephrine spray, recently approved by the FDA for pediatric patients weighing at least 15 kg (33 lbs). medtigo.comconexiant.com This needle-free option is designed to be administered quickly without the need for a specific nasal hold time. medtigo.comconexiant.com Human factor studies have shown that children as young as 10, as well as untrained caregivers, can administer the medication effectively. conexiant.com Clinical trials demonstrated that the nasal spray achieved comparable pharmacokinetic and pharmacodynamic responses to traditional epinephrine injections. medtigo.comconexiant.com

Long-Term Stability Studies in Various Formulations

The long-term stability of this compound is a critical factor for ensuring its therapeutic efficacy, as it is susceptible to degradation from exposure to air, light, and heat. nih.gov Key degradation pathways include racemization and sulfonation. nih.govresearchgate.netsemanticscholar.org Racemization involves the conversion of the active L-epinephrine isomer to the less active D-epinephrine. nih.govresearchgate.net Studies on injectable formulations have shown that after two years of storage, the therapeutically active L-isomer content could be as low as 85%, even if the total epinephrine content (L- and D-isomers) is at 90%. nih.govsemanticscholar.org

The presence of sulfites, such as sodium metabisulfite (B1197395), which are often used as antioxidants, can lead to the formation of epinephrine sulfonic acid (EPI-SA). nih.gov The degradation of epinephrine and the formation of EPI-SA have been shown to be dependent on the concentration of sodium metabisulfite and the duration and method of heat exposure. nih.gov For instance, cyclical heating of an injectable solution resulted in a 31% reduction in epinephrine concentration and a 225% increase in EPI-SA concentration. nih.gov

The stability of this compound has been evaluated across various formulations and storage conditions.

Intravenous (IV) Solutions : Studies on epinephrine diluted in 0.9% sodium chloride and stored in PVC bags protected from light found the solution to be stable for up to 45 days at room temperature and 60 days when refrigerated. nih.gov Another study evaluating standard pediatric concentrations in 5% dextrose in water (D5W) found that all formulations maintained over 95% of their initial concentration after 30 days at both room temperature (25°C) and under refrigeration (4°C). nih.gov

Table 2: Stability of Epinephrine IV Solutions in D5W after 30 Days

ConcentrationStorage ConditionRemaining Epinephrine (%)Source
25 µg/mL4°C (Refrigerated)>95% nih.gov
25 µg/mL25°C (Room Temp)>95% nih.gov
50 µg/mL4°C (Refrigerated)>95% nih.gov
50 µg/mL25°C (Room Temp)>95% nih.gov
100 µg/mL4°C (Refrigerated)>95% nih.gov
100 µg/mL25°C (Room Temp)>95% nih.gov

Prefilled Syringes : The stability in syringes can be influenced by concentration. One study found that a 0.7 mg/mL epinephrine solution remained stable for 8 weeks, while a more dilute 0.1 mg/mL solution showed significant degradation by 14 days. nih.gov However, another study of a 0.1 mg/mL solution found no significant degradation over 24 weeks when stored properly. nih.gov Refrigeration at 2-8°C resulted in significantly higher concentrations compared to room temperature storage over a 24-week period. nih.gov A separate study on epinephrine prefilled syringes stored at room temperature and protected from light found them to be stable and sterile for at least three months. researchgate.netresearchgate.net

Novel Formulations : Newer formulations are being developed with enhanced stability profiles. A rapidly-disintegrating sublingual tablet (RDST) was reported to have a shelf-life of up to 7 years. nih.gov The recently developed intranasal spray has a reported shelf life of 24 months at room temperature and shows resistance to temperature extremes, withstanding up to 122°F (50°C) for three months. medtigo.comconexiant.com

Table 3: Degradation of L-Adrenaline in Injections

Time PointObservationSource
2.0 yearsTotal adrenaline content (L- and D-isomers) reached the lower acceptable limit of 90%. nih.govsemanticscholar.org
2.0 yearsThe content of the therapeutically active L-isomer was as low as 85%. nih.govsemanticscholar.org

Analytical Methodologies for Epinephrine Hydrochloride Research

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are paramount for separating Epinephrine (B1671497) Hydrochloride from its related impurities and degradation products, ensuring its purity and quality. High-Performance Liquid Chromatography (HPLC) and its variations are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Epinephrine Hydrochloride and the detection of impurities. Reversed-phase HPLC methods are commonly developed to be specific and quantitative for epinephrine, its preservative like methylparaben, and potential degradation products. nih.gov These methods can effectively separate Epinephrine from impurities such as epinephrine sulfonic acid and adrenochrome, as well as degradation products of lidocaine (B1675312) and methylparaben if they are present in a combination formulation. nih.gov A typical HPLC system for this purpose may utilize a C18 or a CN column with a mobile phase containing an ion-pairing agent like 1-octanesulfonic acid sodium salt, an organic modifier such as acetonitrile (B52724) and methanol (B129727), and an acidic buffer to maintain a suitable pH. nih.gov Detection is often carried out using UV and electrochemical detectors connected in series, allowing for the simultaneous quantification of different components based on their electrochemical and UV-absorbing properties. nih.govnih.gov

Table 1: Example of HPLC Method Parameters for Epinephrine Analysis
ParameterCondition
ColumnµBondapak CN
Mobile Phase0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM edetate disodium, 2% acetic acid, 2% acetonitrile, and 1% methanol in water
DetectorsUV (254 nm and 280 nm) and Electrochemical
Sample Volume2 µL

For the identification and characterization of unknown impurities, a more powerful technique combining the separation capabilities of HPLC with the high-resolution mass spectrometry of a Quadrupole Time-of-Flight (QTOF) mass spectrometer is employed. An HPLC-QTOF MS method has been successfully developed for the analysis of impurities in epinephrine and its hydrochloride salt injections. ingentaconnect.com This technique allows for the sensitive and accurate qualitative analysis of impurities. In one study, three impurities were identified in this compound injections: adrenalone, sulfonated epinephrine, and 4-phenol. ingentaconnect.com The method typically utilizes a C18 column with a gradient elution program using a mobile phase consisting of ammonium (B1175870) formate (B1220265) and acetonitrile. ingentaconnect.com

Table 2: Impurities in this compound Injection Identified by HPLC-QTOF MS ingentaconnect.com
Impurity
Adrenalone
Sulfonated Epinephrine
4-Phenol

Epinephrine is a chiral molecule, and its biological activity resides primarily in the L-(−)-enantiomer. The D-(+)-form is considered an impurity. nih.gov Therefore, it is critical to determine the enantiomeric purity of this compound. Chiral HPLC methods are specifically designed for this purpose, enabling the separation and quantification of the two enantiomers. nih.govbohrium.comnih.govresearchgate.net An alternative approach involves using a standard achiral HPLC method, as specified in the US Pharmacopeia (USP), coupled with a chiral-specific detector, such as a circular dichroism (CD) detector. nih.govbohrium.comnih.govresearchgate.net This HPLC-UV-CD approach can detect the inactive D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. nih.govbohrium.comnih.govresearchgate.net The results obtained from this method have been shown to be comparable to those from traditional chiral HPLC methods, providing a reliable means to simultaneously analyze for assay and enantiomeric purity. bohrium.comnih.gov

Table 3: Comparison of Achiral and Chiral HPLC Methods for Enantiomeric Purity of an Epinephrine Drug Product nih.gov
ParameterAchiral HPLC with CD DetectionChiral HPLC Method
Total Epinephrine Concentration1.06 mg/mL1.07 mg/mL
D-(+) Enantiomer Composition0.5%0.6%

Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular technique for the analysis of polar compounds like epinephrine, which can be challenging to retain and separate using conventional reversed-phase LC-MS/MS. lcms.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing an alternative separation mechanism. This technique has been successfully applied to the analysis of catecholamines and their metabolites. lcms.cz For instance, a HILIC method using an amide column can achieve baseline resolution between normetanephrine (B1208972) and epinephrine. lcms.cz The retention of epinephrine in HILIC can be influenced by a combination of cation-exchange and hydrophilic interactions. sielc.com The mobile phase parameters, such as buffer concentration, pH, and the amount of acetonitrile, can be adjusted to optimize the retention of epinephrine and its related compounds like epinephrine sulfonate. sielc.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantitative determination of this compound in various samples, including pharmaceutical preparations. orientjchem.orgnih.gov These methods are typically based on a color-forming reaction. One such method involves the reaction of epinephrine with sodium periodate (B1199274) in an aqueous alcoholic medium, which results in the development of a stable red color with a maximum absorbance at 490 nm. nih.gov Another approach is a kinetic spectrophotometric method based on the catalytic effect of epinephrine on a specific chemical reaction, such as the thionine-bromate reaction. orientjchem.org The change in absorbance over time is monitored and is proportional to the concentration of epinephrine. orientjchem.org Validation of these methods has demonstrated good linearity, accuracy, and precision. sciepub.comresearchgate.net For instance, a validated spectrophotometric method for adrenaline quantification based on the formation of an iron(III)-adrenaline complex showed linearity in a concentration range of 1.1704 x 10⁻⁴ M to 1.1704 x 10⁻³ M. sciepub.comresearchgate.net

Table 4: Performance Characteristics of a Kinetic Spectrophotometric Method for Epinephrine Determination orientjchem.org
ParameterValue
Linear Range0.4 – 12.8 mg/l
Detection Limit0.13 mg/l

Electrochemical Determination Techniques

Electrochemical methods provide a highly sensitive and selective platform for the determination of this compound. These techniques are based on the electrochemical oxidation of the catechol group in the epinephrine molecule. mdpi.com Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of these measurements. For example, an inkjet-printed graphene electrode modified with a thin film of laponite clay has been used as a sensor for the electroanalytical detection of epinephrine. mdpi.comunibo.it Using differential pulse voltammetry, this sensor exhibited a linear response in the concentration range of 0.8 µM to 10 µM, with a detection limit of 0.26 µM. unibo.it Another approach involves the use of a carbon paste electrode in a Britton-Robinson buffer for the simultaneous determination of articaine (B41015) HCl and epinephrine. primescholars.com The method demonstrated linearity over a concentration range of 1.0 × 10⁻⁶ to 2.6 × 10⁻⁵ mol L⁻¹, with a detection limit of 5.10 × 10⁻⁸ mol L⁻¹ for epinephrine. primescholars.com These electrochemical methods have been successfully applied to the determination of epinephrine in pharmaceutical preparations and biological samples. primescholars.comrsc.org

Table 5: Linearity and Detection Limits of an Electrochemical Method for Epinephrine primescholars.com
ParameterValue
Linearity Range1.0 × 10⁻⁶ - 2.6 × 10⁻⁵ mol L⁻¹
Limit of Detection5.10 × 10⁻⁸ mol L⁻¹
Limit of Quantitation1.56 × 10⁻⁷ mol L⁻¹

Stability-Indicating Assays and Degradation Product Analysis

The chemical stability of this compound is a critical attribute, as its degradation can lead to loss of potency and the formation of potentially harmful impurities. Stability-indicating analytical methods are essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, thus ensuring the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. nih.govcjhp-online.caumn.edu

Injectable solutions containing epinephrine are susceptible to degradation, primarily through the oxidation of the catechol moiety. nih.govresearchgate.net To assess the stability-indicating capability of an analytical method, forced degradation studies are performed. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. ich.org

A common stability-indicating HPLC method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., sodium 1-octanesulfonate) and an organic modifier like methanol, with UV detection. nih.govsielc.com This setup allows for the separation of epinephrine from its degradation products. nih.gov For example, under accelerated degradation conditions (e.g., pH 9.0, 60°C), degradation peaks can be observed at different retention times from the parent epinephrine peak, confirming the method's ability to indicate stability. cjhp-online.ca

Key degradation products identified through these studies include:

Epinephrine Sulfonic Acid (ESA) : This product often forms in formulations containing sulfite (B76179) antioxidants, such as sodium bisulfite or metabisulfite (B1197395), which are added to prevent oxidation. nih.govgoogle.com The reaction between epinephrine and bisulfite can significantly reduce the drug's potency. google.com

Adrenochrome : A colored indole (B1671886) derivative formed from the oxidation of epinephrine. google.comnih.gov

Norepinephrine (B1679862) : Can be present as a related substance or impurity. ustc.edu.cnsemanticscholar.org

Other Oxidation Products : The catechol group is prone to oxidation, leading to the formation of o-quinones, which can further react to form colored compounds. google.com

Forced degradation studies help to elucidate these degradation pathways. The table below summarizes typical findings from such a study on an epinephrine-containing formulation.

Table 1: Summary of Forced Degradation Studies of Epinephrine

Stress Condition Degradation Products Observed Semiquantitative Analysis
Basic Hydrolysis DP-1 ++
Acidic Hydrolysis DP-1, DP-2 ++ (DP-1), + (DP-2)
Oxidative (H₂O₂) DP-1, DP-2 +++ (DP-2), ++ (DP-1)
Metallic DP-1 +

Semiquantitative Analysis Key: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%. DP-1 and DP-2 represent distinct degradation products identified in the study. researchgate.net

The development of such stability-indicating methods is crucial for quality control during the manufacturing process and for determining the shelf-life of this compound products. researchgate.net

Quality Control and Validation of Analytical Methods

The validation of an analytical method is a critical process in quality control, demonstrating that the procedure is suitable for its intended purpose. ich.org For this compound, this involves a series of tests to confirm the reliability, accuracy, and precision of the chosen method, typically HPLC. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2). amsbiopharma.comgmp-compliance.orgeuropa.eu

The core parameters evaluated during method validation include:

Specificity : The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.com For stability-indicating assays, specificity is demonstrated by showing that the method can separate the main drug peak from peaks of products generated during forced degradation studies. ich.orgresearchgate.net

Linearity : This demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. amsbiopharma.comeuropa.eu For epinephrine, linearity is typically established over a concentration range relevant to the assay, with a high correlation coefficient (r²) value, often greater than 0.999. researchgate.netresearchgate.net

Accuracy : This refers to the closeness of the test results to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of pure epinephrine is added to a placebo mixture, and the percentage recovered is calculated. Typical recovery values are expected to be within 98-102%. researchgate.netgavinpublishers.com

Precision : This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at two levels:

Repeatability (Intra-day precision) : The precision under the same operating conditions over a short interval. researchgate.net

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as on different days or with different analysts. researchgate.net Precision is reported as the Relative Standard Deviation (%RSD), which should be below a certain limit, commonly 2%. researchgate.netamsbiopharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ich.orgsciepub.com

The following table presents typical validation parameters for an HPLC method developed for the quantification of Epinephrine.

Table 2: Summary of Method Validation Parameters for Epinephrine Analysis

Validation Parameter Typical Result
Linearity Range 0.3 – 10 mg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 researchgate.net
Accuracy (% Recovery) 99.25% – 101.81% researchgate.net
Precision (% RSD) < 2% researchgate.net
Limit of Detection (LOD) 0.1 µg/mL researchgate.net

Successful validation ensures that the analytical method consistently provides reliable data, which is fundamental for routine quality control, batch release, and stability studies of this compound formulations. europa.eu

Table 3: List of Mentioned Compounds

Compound Name
Acetic Acid
Adrenochrome
Epinephrine
This compound
Epinephrine Sulfonic Acid
Methanol
Norepinephrine
Sodium 1-octanesulfonate
Sodium Bisulfite

Clinical Research and Methodologies in Epinephrine Hydrochloride Studies

Clinical Trial Design and Execution

Rigorous clinical trial design is fundamental to generating reliable evidence for the use of epinephrine (B1671497) hydrochloride. The following subsections explore key aspects of this process.

Randomized controlled trials (RCTs) are the gold standard for determining the effectiveness of medical interventions. In the context of epinephrine hydrochloride, RCTs have been pivotal in assessing its role in various conditions, most notably in out-of-hospital cardiac arrest (OHCA).

A landmark RCT, the PARAMEDIC2 trial, was a large-scale, randomized, double-blind, placebo-controlled trial involving 8,014 patients with OHCA in the United Kingdom. nih.govcardiff.ac.uk This study was initiated due to concerns about the safety and effectiveness of epinephrine in this critical setting. nih.govacerip.org Patients were randomly assigned to receive either parenteral epinephrine or a saline placebo, in addition to standard care. nih.govcardiff.ac.uk The primary outcome measured was the rate of survival at 30 days. nih.govcardiff.ac.uk

The results of the PARAMEDIC2 trial showed that the use of epinephrine resulted in a significantly higher rate of 30-day survival compared to the placebo. nih.govacerip.org However, there was no significant difference between the groups in terms of favorable neurological outcomes. nih.govacerip.org In fact, a higher proportion of survivors in the epinephrine group had severe neurologic impairment. cardiff.ac.ukacerip.org

Another area where RCTs have been employed is in the treatment of acute viral bronchiolitis in children. A systematic review of 14 RCTs involving children aged two years or younger compared inhaled or systemic epinephrine with placebo or other bronchodilators. nih.gov The findings suggested that epinephrine may offer short-term benefits for outpatients with bronchiolitis compared to placebo or albuterol. nih.gov

The design of these RCTs often involves blinding, where neither the participants nor the investigators know which treatment is being administered, to prevent bias. emottawablog.com Allocation concealment, a process that ensures the treatment allocation is unknown before the patient is enrolled, is another crucial element to prevent selection bias. emottawablog.com

Pharmacokinetic studies are essential for understanding how the body absorbs, distributes, metabolizes, and excretes a drug. For this compound, these studies provide critical information for its clinical use.

When administered intravenously, epinephrine has a rapid onset of action and is quickly distributed throughout the body. nih.gov Its plasma half-life is very short, typically less than 5 minutes, indicating rapid elimination from circulation. nih.gov A steady state is generally reached within 10 to 15 minutes of continuous infusion. nih.gov

The metabolism of epinephrine primarily occurs in the liver, kidneys, and other tissues through the action of two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov These enzymes break down epinephrine into inactive metabolites, with the most notable being vanillylmandelic acid. nih.gov

Pharmacokinetic studies have also been conducted to compare different routes of administration. For instance, studies using epinephrine autoinjectors have investigated the pharmacokinetic profiles of intramuscular versus subcutaneous injections. nih.govresearchgate.net These studies, often conducted in healthy volunteers, have suggested that intramuscular injection into the thigh leads to a faster and higher peak plasma concentration (Cmax) compared to subcutaneous injection. nih.govresearchgate.net Some studies have observed two discernible peak concentrations, one occurring at 5-10 minutes and another at 30-50 minutes post-injection. nih.govresearchgate.net

A pilot study investigating the pharmacokinetics of epinephrine during cardiac arrest found a mean half-life of 2.6 minutes following a single intravenous dose. researchgate.net This short half-life underscores the rationale for repeated doses during resuscitation efforts. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of Epinephrine

ParameterValueRoute of AdministrationPopulation
Plasma Half-Life< 5 minutesIntravenousHealthy Adults
Time to Steady State10-15 minutesContinuous IV InfusionHealthy Adults
Tmax (first peak)5-10 minutesIntramuscular (autoinjector)Healthy Volunteers
Tmax (second peak)30-50 minutesIntramuscular (autoinjector)Healthy Volunteers
Mean Half-Life2.6 minutesIntravenousCardiac Arrest Patients

The selection of appropriate outcome measures is critical in clinical studies of this compound to assess its true clinical benefit. Common endpoints include Return of Spontaneous Circulation (ROSC), survival to hospital admission, survival to hospital discharge, and neurological outcome.

In the context of out-of-hospital cardiac arrest (OHCA), ROSC is an early indicator of a successful resuscitation attempt. mimsdev.commdpi.com Systematic reviews and meta-analyses have consistently shown that epinephrine administration is associated with a significantly higher likelihood of achieving ROSC compared to placebo or no treatment. mimsdev.comresearchgate.net

Survival to hospital admission is another important short-term outcome. Similar to ROSC, studies have demonstrated that the odds of survival to hospital admission are greater with epinephrine treatment. mimsdev.com

However, the ultimate goal of resuscitation is not just immediate survival but survival with good long-term outcomes. Therefore, survival to hospital discharge and survival with a favorable neurological outcome are considered more patient-centered and clinically meaningful endpoints. mimsdev.commdpi.com

The PARAMEDIC2 trial, a large randomized controlled trial, used survival at 30 days as its primary outcome and survival with a favorable neurologic outcome as a key secondary outcome. nih.govcardiff.ac.uk A favorable neurologic outcome was defined by a score of 3 or less on the modified Rankin scale, which ranges from 0 (no symptoms) to 6 (death). nih.gov While this trial showed an improvement in 30-day survival with epinephrine, it did not demonstrate a significant difference in survival with a favorable neurologic outcome. nih.govcardiff.ac.uk In fact, severe neurologic impairment was more common among survivors who received epinephrine. cardiff.ac.uk

Other studies and meta-analyses have reported similar findings, where epinephrine's positive effect on ROSC and survival to admission does not consistently translate into improved survival to discharge or better functional outcomes. mimsdev.comnih.gov

Interactive Data Table: Key Outcome Measures in this compound Studies for OHCA

Outcome MeasureDefinitionCommon Finding with Epinephrine
Return of Spontaneous Circulation (ROSC) The return of a palpable pulse after cardiac arrest.Significantly higher likelihood of achievement. mimsdev.comresearchgate.net
Survival to Hospital Admission The patient survives long enough to be admitted to a hospital.Increased odds of survival to admission. mimsdev.com
Survival to Hospital Discharge The patient survives to be discharged from the hospital.Inconsistent improvement. mimsdev.com
Survival with Favorable Neurological Outcome The patient survives with minimal or no neurological impairment.No significant improvement, and potentially worse outcomes in some survivors. nih.govcardiff.ac.ukacerip.orgnih.gov

Assessing the quality and potential for bias in clinical studies is a critical step in evidence-based medicine. This process helps to determine the reliability and validity of the research findings. Several standardized tools are used to evaluate the risk of bias in different types of studies. nih.govcovidence.org

For randomized controlled trials, the Cochrane Risk of Bias (RoB) tool is widely used. covidence.orgmdpi.com This tool assesses various domains where bias can be introduced, including:

Selection bias: Arising from the randomization process and allocation concealment. emottawablog.comcovidence.org

Performance bias: Related to blinding of participants and personnel. emottawablog.com

Detection bias: Concerning the blinding of outcome assessors. covidence.org

Attrition bias: Due to incomplete outcome data. covidence.org

Reporting bias: Stemming from selective reporting of outcomes. covidence.org

For non-randomized studies, tools such as the Risk of Bias in Non-randomized Studies of Interventions (ROBINS-I) and the Newcastle-Ottawa Scale are employed. covidence.orgmdpi.com These tools assess for biases related to confounding, selection of participants, and classification of interventions, among other factors. covidence.orgmdpi.com

The assessment of risk of bias is typically conducted by at least two independent reviewers to ensure objectivity. nih.gov The judgments for each domain are often categorized as low, moderate, serious, or critical risk of bias. mdpi.com A systematic review of studies on topically applied tranexamic acid with epinephrine highlighted the variability in study design and quality, with some studies being rated as having a serious or critical risk of bias due to issues like lack of blinding and incomplete reporting. mdpi.com

Evidence Synthesis and Systematic Reviews

In the context of out-of-hospital cardiac arrest (OHCA), a systematic review and network meta-analysis of 18 randomized controlled trials, encompassing over 21,000 patients, found that epinephrine (standard dose, high dose, or combined with vasopressin) was associated with a higher likelihood of achieving Return of Spontaneous Circulation (ROSC) and survival to hospital admission compared to placebo or no treatment. mimsdev.com However, this benefit did not extend to survival to discharge or survival with a good functional outcome. mimsdev.com

Another meta-analysis of randomized trials focusing on OHCA also concluded that while epinephrine significantly increased the likelihood of ROSC and survival to hospital discharge, it did not improve the rate of favorable neurological outcomes. researchgate.net

For the treatment of acute viral bronchiolitis in children, a systematic review of 14 randomized controlled trials was conducted. nih.gov The reviewers independently extracted data and assessed the quality of the included studies. nih.gov The synthesis of these trials suggested that epinephrine may offer short-term benefits for outpatients with bronchiolitis. nih.gov

The process of a systematic review involves a comprehensive search of multiple databases (like MEDLINE and Embase), screening of studies based on predefined inclusion criteria, data extraction, and assessment of the risk of bias of the included studies. nih.govmdpi.com Statistical methods, such as frequentist random-effects network meta-analysis, are then used to synthesize the data from the individual studies. mimsdev.com

Ethical Considerations in this compound Research

Research involving this compound, particularly in emergency situations, raises significant ethical challenges. The core principles of clinical research ethics—including respect for persons, beneficence, nonmaleficence, and justice—must be carefully applied. sciepub.comnih.gov

A primary ethical issue is the process of obtaining informed consent. sciepub.com In many scenarios where epinephrine is studied, such as out-of-hospital cardiac arrest, patients are incapacitated and unable to provide consent. This was a central point of debate in the PARAMEDIC2 trial, which randomized over 8,000 patients with out-of-hospital cardiac arrest to receive either adrenaline (epinephrine) or a saline placebo. medintensiva.org The very nature of the emergency precluded obtaining informed consent from the participants, a situation that conflicts with the principle of autonomy. medintensiva.org While legal frameworks may allow for such research in emergency settings, it raises ethical questions about enrolling patients in a study where they might be deprived of a therapy that is part of standard clinical practice guidelines. medintensiva.org

Furthermore, the use of a placebo in a life-threatening situation is a contentious ethical issue. In the PARAMEDIC2 study, patients in the placebo arm did not receive a therapy that is strongly recommended by resuscitation councils. medintensiva.org This raises concerns about the ethical principle of nonmaleficence (the commitment to do no harm). nih.gov

The responsibilities of sponsors and investigators in such research are paramount. sciepub.comsciepub.com They must ensure that the study design is scientifically sound and that the potential benefits to society outweigh the risks to individual participants. sciepub.com There must be clear protocols for participant recruitment, exclusion criteria, and the terms of voluntary participation and withdrawal. sciepub.com For studies conducted in emergency settings, this often involves complex ethical review board considerations and specific regulatory allowances for exception from informed consent.

Another ethical consideration is the potential for emotional distress to the families of participants, particularly in studies with high mortality rates. The PARAMEDIC2 trial, for example, made the decision to inform the families of deceased patients about their participation, which, while legally sound, has ethical implications regarding the potential for causing additional distress. medintensiva.org

Future Directions and Emerging Research Areas for Epinephrine Hydrochloride

Exploration of New Therapeutic Indications

While epinephrine (B1671497) hydrochloride is well-established for conditions like anaphylaxis, cardiac arrest, and as an adjunct to local anesthetics, ongoing research continues to explore its utility in other therapeutic areas. One notable area is in endoscopic procedures to control bleeding. Diluted epinephrine solution is used to manage intra-procedural bleeding during endoscopic mucosal resection (EMR) and endoscopic submucosal dissection (ESD) by inducing vasoconstriction and tamponade, which helps to clear the field of view and facilitate the completion of the procedure nih.gov. Studies have investigated the optimal volume of epinephrine injection for treating actively bleeding peptic ulcers, finding that a specific volume can effectively prevent recurrent bleeding with a low rate of complications nih.govnih.govashpublications.org.

Another established yet evolving application is its inclusion in local anesthetic solutions. The vasoconstrictive properties of epinephrine hydrochloride help to decrease the rate of systemic absorption of the local anesthetic, thereby prolonging its effect at the desired site and reducing the risk of anesthetic toxicity annualreviews.orgnih.gov. This is particularly crucial in dental procedures to ensure prolonged numbness annualreviews.orgmdpi.com. Research in this area continues to refine the understanding of epinephrine's effects on local blood flow, such as in the gingiva and dental pulp, to optimize its concentration for hemostasis during surgical procedures while minimizing potential damage to terminal circulation mdpi.com.

Development of Advanced Drug Delivery Technologies

The traditional method of administering epinephrine, particularly for anaphylaxis, has been through auto-injectors. However, research and development are actively focused on creating more user-friendly, safer, and needle-free alternatives to improve patient compliance and reduce hesitation in emergencies.

Nasal Sprays: A significant advancement is the development of epinephrine nasal sprays. In August 2024, an epinephrine nasal spray was approved in the United States for the emergency treatment of Type I allergic reactions, including anaphylaxis, for individuals weighing at least 30 kilograms (66 lbs) emcrit.org. This was later expanded to include children weighing 15 to 30 kilograms emcrit.org. This needle-free option is designed to be easier to use, potentially reducing the hesitation associated with needle-based auto-injectors nih.gov. Clinical studies have shown that the nasal spray achieves epinephrine levels in the blood comparable to auto-injectors and demonstrates similar effects on blood pressure and heart rate annualreviews.org. Real-world data has supported its effectiveness, showing a high success rate with a single dose in treating anaphylactic reactions nih.govnih.govnih.gov. Furthermore, nasal powder formulations are also being explored, which have demonstrated superior stability compared to the liquid in auto-injectors emdocs.net.

Microneedle Patches: Another innovative approach is the use of microneedle patches for the transdermal delivery of epinephrine. This technology involves a small patch containing hundreds of tiny, dissolvable needles made from sugar-like materials mixed with the drug researchgate.net. When applied to the skin, these microneedles painlessly penetrate the outer skin layer and dissolve, releasing the epinephrine researchgate.netnih.gov. Research has demonstrated the feasibility of a wearable microneedle device that can actively deliver epinephrine, with in-vivo experiments showing its potential to reverse life-threatening shock reactions in animal models nih.gov. This method offers a minimally invasive and potentially controllable self-administration option nih.govmedest118.comnih.gov.

Auto-injector Enhancements: Alongside the development of needle-free technologies, improvements to traditional epinephrine auto-injectors (EAIs) continue. Innovations focus on enhancing safety and usability. Newer designs incorporate features like self-retracting needles and voice instructions to guide the user through the administration process clevelandclinic.orghcplive.com. These user-centered designs have been shown to improve the rate of correct administration compared to older models clevelandclinic.org. Companies are also developing needleless auto-injectors that use concentrated pressure from a gas generator to inject epinephrine deep into the muscle tissue frontiersin.org.

Personalized Medicine Approaches based on Receptor Polymorphisms

The individual response to this compound can vary, and emerging research suggests that genetic factors, specifically polymorphisms in adrenergic receptors, may play a significant role. Adrenergic receptors, which are the targets for epinephrine, are known to have variations in their amino acid sequences due to common genetic polymorphisms nih.govannualreviews.orgproquest.com. These genetic differences can alter receptor signaling, human physiology, and the therapeutic response to drugs that act on these receptors nih.govannualreviews.orgproquest.com.

For instance, polymorphisms in the α₂A-adrenergic receptor gene have been associated with variability in epinephrine-induced platelet aggregation, which could act as a risk factor for thrombotic vascular events ashpublications.org. Similarly, common single nucleotide polymorphisms in the β₂-adrenergic receptor gene have been linked to altered vasodilator responses to β₂-agonists and may influence the development and outcomes of cardiovascular diseases like hypertension nih.gov. Some genetic variants of the β₂-adrenergic receptor have been found to affect its translational efficiency, with certain haplotypes being associated with human longevity, suggesting that the level of receptor production can impact long-term health nih.gov.

This growing body of knowledge is paving the way for personalized medicine approaches. By understanding a patient's specific adrenergic receptor genotype, it may become possible to predict their response to this compound. This could allow for the tailoring of therapies to maximize efficacy and minimize adverse effects. While the clinical application of genotyping for epinephrine response is still in its early stages, it represents a promising area for future research to optimize treatment for conditions like cardiovascular disease and anaphylaxis mdpi.com.

Long-term Outcome Studies in Various Clinical Settings

While the immediate, life-saving benefits of this compound in emergencies like cardiac arrest and anaphylaxis are well-documented, research is increasingly focusing on its long-term effects on patient outcomes.

In the context of cardiac arrest, studies have shown that while epinephrine increases the likelihood of return of spontaneous circulation (ROSC), its impact on long-term survival and neurological function is more complex medest118.comfrontiersin.orgjacc.org. Several observational studies and secondary analyses have indicated that higher total doses of epinephrine administered during resuscitation are associated with a worse neurological outcome at three months nih.govfrontiersin.org. Pre-hospital use of epinephrine has been consistently linked with a lower chance of long-term survival, an association that appears to be dose-dependent medest118.comjacc.org. These findings have prompted further investigation into whether and how epinephrine can be used to provide a long-term functional survival benefit medest118.comjacc.org.

For anaphylaxis, epinephrine is the first-line and life-saving treatment clevelandclinic.org. Its effects are rapid but can be short-lived, often necessitating further medical treatment and observation clevelandclinic.org. While long-term adverse effects from a single appropriate dose are not a primary concern in the face of a life-threatening reaction, studies have looked into factors associated with the need for repeated epinephrine doses. Patients requiring more than one dose are more likely to present with more severe symptoms like wheezing, cyanosis, and hypotension and are more likely to be admitted to the hospital nih.gov. Understanding these factors is crucial for improving long-term management strategies for patients at high risk of severe anaphylaxis.

Investigations into this compound's Role beyond Adrenergic Signaling

Epinephrine's primary mechanism of action is through its interaction with α- and β-adrenergic receptors, triggering the "fight-or-flight" response clevelandclinic.org. However, emerging research is uncovering that its physiological effects may extend beyond this classical signaling pathway, particularly in modulating inflammatory processes.

Studies have shown that epinephrine can have anti-inflammatory effects. For example, it has been demonstrated to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, while potentiating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, during human endotoxemia researchgate.net. In vitro experiments with human neutrophils have revealed that epinephrine can inhibit the production of superoxide (B77818) and the release of elastase, key components of the inflammatory response. This down-regulation of pro-inflammatory activities appears to be achieved through a cyclic AMP (cAMP)-mediated enhancement of the clearance of cytosolic calcium nih.gov.

Furthermore, research using cultured rat cardiomyocytes has indicated that epinephrine exposure can induce significant changes in the expression of inflammation-related genes nih.gov. These findings suggest that epinephrine can directly influence cellular and molecular inflammatory pathways, which may have implications for its use in clinical settings like cardiac surgery where an inflammatory response can contribute to adverse outcomes nih.gov. These investigations into the non-adrenergic, immunomodulatory effects of epinephrine open up new avenues for understanding its complete pharmacological profile and potentially harnessing these properties for therapeutic benefit.

Research on this compound in Specific Pathophysiological States

Sepsis and Septic Shock

The role of this compound in the management of sepsis and septic shock is an area of active research and debate. While norepinephrine (B1679862) is typically the first-line vasopressor recommended for adults, epinephrine is sometimes considered as a second or third-line agent, particularly in cases with cardiac dysfunction due to its strong β-adrenergic effects mdpi.comhcplive.com.

Recent comparative studies have yielded mixed results. A retrospective cohort study in children with septic shock found that those who received epinephrine as the first vasoactive agent had a greater 30-day mortality compared to those who received norepinephrine, although there was no significant difference in major adverse kidney events nih.govhcplive.comepocrates.com. The authors of the study suggest that prospective studies are needed to confirm if norepinephrine should be the preferred first-line agent in pediatric septic shock nih.gov.

One of the key research areas is the effect of epinephrine on microcirculation and metabolism in septic shock. Some animal studies have suggested that both epinephrine and norepinephrine may divert blood flow away from the mesenteric circulation and decrease microcirculatory blood flow in certain abdominal organs, despite increasing mean arterial pressure nih.gov. Another significant metabolic effect of epinephrine is its tendency to increase serum lactate (B86563) levels nih.govnih.govyoutube.com. This is thought to be driven by the stimulation of aerobic glycolysis via beta-2 adrenergic receptors, rather than by a lack of oxygen emcrit.org. Interestingly, some research suggests that a rise in lactate following epinephrine administration in shock might be a good prognostic sign, indicating a cellular response to the drug emcrit.org. However, the hyperlactatemia can complicate the use of lactate clearance as a marker for resuscitation adequacy nih.govfrontiersin.org.

The table below summarizes findings from a comparative study on the use of norepinephrine supplemented with either dobutamine (B195870) or epinephrine in patients with septic shock.

Outcome MeasureNorepinephrine + Dobutamine GroupNorepinephrine + Epinephrine GroupSignificance
Cardiovascular Parameters -Significantly BetterYes
Serum Lactate LowerHigherYes
Arterial pH HigherLowerYes
28-Day Mortality ComparableComparableNo
Data from a study on cardiovascular support in septic shock patients ijccm.org.

This data highlights the complex effects of epinephrine in septic shock, where it improves cardiovascular parameters but can also lead to metabolic disturbances like increased lactate and acidosis ijccm.org. Further research is crucial to delineate the specific patient populations within septic shock who might benefit most from epinephrine and to understand the long-term clinical impact of its metabolic effects.

Cardiac Arrest and Resuscitation

The utility of this compound in cardiac arrest has been a standard of care for decades, yet research continues to seek ways to optimize its effectiveness. Current and future research is focused on several key areas to improve survival and neurological outcomes.

A primary area of investigation is the timing of administration . Multiple studies have suggested that earlier administration of epinephrine is associated with a greater likelihood of achieving return of spontaneous circulation (ROSC) and neurologically favorable survival. ersnet.orgnih.govmedrxiv.org Research indicates that delays in administration are linked to decreased chances of survival. ersnet.org Future studies will likely continue to define the critical window for epinephrine delivery in both out-of-hospital cardiac arrest (OHCA) and in-hospital cardiac arrest (IHCA) to maximize therapeutic benefit. nih.govmedrxiv.orgveeva.com

Another significant research avenue is the use of combination therapies . The combination of epinephrine with vasopressin is being explored due to their different mechanisms of action, which may produce a more robust hemodynamic response. clinicaltrials.gov While some animal studies and smaller human trials have shown improvements in ROSC with this combination, further large-scale research is needed to confirm benefits in long-term survival and neurological function. clinicaltrials.govcaep.cacambridge.org The triple combination of vasopressin-steroids-epinephrine (VSE) is also an area of active investigation for in-hospital cardiac arrest. cambridge.org

The exploration of alternative routes of administration is critical, particularly in prehospital settings where establishing intravenous (IV) access can be difficult and time-consuming. medrxiv.orgmedicalnewstoday.com The intraosseous (IO) route is being increasingly studied as a viable and potentially faster alternative to IV access for epinephrine administration during resuscitation. medrxiv.orgmedicalnewstoday.comresearchgate.net Future research will continue to compare the pharmacokinetics and clinical outcomes of different administration routes.

Finally, there is a renewed focus on the impact on neurological outcomes . While epinephrine has been shown to improve rates of ROSC, its effect on long-term survival with good neurological function remains a subject of debate and intense research. nih.govmedrxiv.orgcaep.cacabidigitallibrary.org Some studies suggest that while more patients may survive to hospital admission with epinephrine, there may not be a corresponding increase in survival with a meaningful neurological recovery. nih.govcaep.camdpi.com This has led to investigations into different dosing strategies, such as lower cumulative doses during extracorporeal cardiopulmonary resuscitation (ECPR), to potentially mitigate negative neurological effects. nih.gov

Research AreaKey FocusRecent Findings/RationaleFuture Direction
Timing of AdministrationOptimal window for epinephrine delivery post-cardiac arrest.Earlier administration is associated with improved ROSC and survival. ersnet.orgveeva.com Delays are linked to worse outcomes. ersnet.orgDefining precise optimal timing for both OHCA and IHCA settings.
Combination TherapiesEpinephrine combined with other vasopressors (e.g., vasopressin, steroids).Potential for improved hemodynamic response due to different mechanisms of action. clinicaltrials.govcambridge.org Mixed results on long-term survival. caep.caLarge randomized controlled trials to evaluate effects on neurological outcomes and long-term survival. cambridge.org
Alternative RoutesIntraosseous (IO) and intramuscular (IM) vs. intravenous (IV) administration.IO route may offer faster drug delivery when IV access is delayed in prehospital settings. medrxiv.orgmedicalnewstoday.comFurther comparison of efficacy, speed, and outcomes associated with different routes. medrxiv.org
Neurological OutcomesEffect of epinephrine on long-term, neurologically favorable survival.Controversy exists; improved ROSC does not always translate to good neurological recovery. nih.govcaep.cacabidigitallibrary.orgInvestigating alternative dosing strategies and adjunct therapies to improve neurological function post-resuscitation. nih.gov

Bronchiolitis

In the context of pediatric bronchiolitis, the role of nebulized this compound is evolving. While routine use is not broadly recommended due to evidence showing only transient benefits, research is now focused on its potential efficacy in specific situations and in combination with other therapies. nih.govhealthline.com

A significant area of emerging research is combination therapy . Studies are actively investigating a potential synergistic effect when nebulized epinephrine is administered with nebulized hypertonic saline. nih.gov The theoretical basis for this combination is that epinephrine's vasoconstrictive properties may reduce airway edema, while hypertonic saline improves mucus clearance. Some systematic reviews suggest this combination might modestly decrease the length of hospital stay, though the evidence quality is considered low and more definitive trials are required. Similarly, the combination of nebulized epinephrine with systemic corticosteroids like dexamethasone (B1670325) is being explored. While some studies have hinted at a reduction in hospital admissions for outpatients, the results have been inconsistent, necessitating further research to identify which patient subgroups, if any, might benefit.

Research is also narrowing its focus to the treatment of severe bronchiolitis . Although not recommended for routine cases, nebulized epinephrine is being investigated as a potential rescue agent for infants with severe disease, particularly those in an intensive care unit (ICU) setting. Future studies aim to clarify whether it can reduce the need for and duration of positive pressure support in this critically ill population.

A forward-looking research goal is the identification of patient-specific responders . Rather than a universal application, future investigations may seek to identify clinical or biological markers that can predict which infants with bronchiolitis are most likely to have a positive response to a trial of nebulized epinephrine. This approach would allow for more targeted and potentially more effective therapy.

Research AreaKey FocusRecent Findings/RationaleFuture Direction
Combination TherapyUse of nebulized epinephrine with hypertonic saline or corticosteroids.Potential synergistic effects to reduce airway edema and improve mucus clearance. Evidence is currently inconsistent.Large, high-quality trials to confirm clinical benefits and identify ideal patient populations. nih.gov
Severe BronchiolitisEpinephrine as a rescue agent in critically ill infants.May have a role in the most severe cases, but evidence is limited. nih.govStudies focusing on the ICU setting to determine impact on the duration of respiratory support.
Identifying RespondersPredicting which patients will benefit from epinephrine.Current "one-size-fits-all" approach is not effective.Research into clinical or biological markers to guide targeted therapy.

Intraocular Surgery

Within ophthalmology, particularly in cataract surgery, intracameral this compound is a subject of ongoing research to enhance surgical safety and efficiency. Future studies are centered on its role in maintaining pupil dilation (mydriasis), preventing complications, and optimizing formulations.

The primary research focus is on maintaining mydriasis . Adequate pupil dilation is essential for the safety and success of phacoemulsification. Epinephrine is often used in the intraocular irrigating solution or as a direct intracameral injection to sustain mydriasis throughout the procedure. Future research will continue to refine the optimal concentrations and methods of administration to ensure consistent and safe pupillary dilation.

A critical emerging area is the prevention of Intraoperative Floppy Iris Syndrome (IFIS) , a complication characterized by progressive miosis and a billowing iris. IFIS is frequently associated with the use of systemic alpha-1 adrenergic antagonists like tamsulosin. Prophylactic use of intracameral epinephrine is being actively investigated to counteract this syndrome by directly stimulating the iris dilator muscle. Ongoing and future studies aim to establish the most effective prophylactic strategies, including potential synergistic benefits when combined with preoperative topical atropine.

The safety of different formulations is paramount. Research is focused on the use of preservative-free and bisulfite-free epinephrine solutions to minimize the risk of toxic anterior segment syndrome (TASS) and damage to the corneal endothelium. As shortages of these specific formulations can occur, studies are also evaluating the safety of diluted bisulfite-containing solutions. The development of more stable and safer formulations specifically designed for intraocular use remains a key objective for future research.

Finally, research continues to explore the impact of intracameral epinephrine on postoperative outcomes . This includes investigating its effects on macular thickness and the potential risk of developing cystoid macular edema. While current studies suggest that its use in uneventful surgery does not significantly increase these risks, further large-scale prospective studies are warranted to confirm these findings and ensure long-term safety.

Q & A

Q. What are the primary pharmacological targets of epinephrine hydrochloride in experimental models, and how are these receptors studied in vitro?

this compound primarily acts on α- and β-adrenergic receptors (G protein-coupled receptors). To study receptor activation and downstream signaling:

  • Use isolated cell lines (e.g., HEK293 cells transfected with receptor subtypes) to assess cAMP production via ELISA or fluorescent probes .
  • Employ radioligand binding assays with tritiated antagonists (e.g., ³H³H Dihydroalprenolol for β-receptors) to quantify receptor affinity .
  • Evaluate functional responses (e.g., bronchodilation in tracheal smooth muscle strips) using organ bath systems .

Q. How should this compound solutions be prepared and stored to ensure stability in laboratory settings?

  • Preparation : Dissolve in isotonic saline (pH 2.5–5.0) to prevent oxidation. Avoid metal ions that catalyze degradation .
  • Storage :
  • At 4°C in amber PVC bags, concentrations ≤64 µg/mL retain >90% stability for 60 days .
  • For long-term storage, lyophilize and store at -20°C under inert gas (e.g., nitrogen) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • HPLC : Use a C18 column with mobile phase (e.g., phosphate buffer:methanol, 85:15 v/v) and UV detection at 280 nm. Internal standards like normetanephrine improve accuracy .
  • Spectrophotometry : Employ derivatization with ferric chloride to form a colored complex, measurable at 520 nm (validated for linearity in 1–50 µg/mL range) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in epinephrine’s effects between in vivo and in vitro models?

  • Metabolic interference : In vivo, catechol-O-methyltransferase (COMT) rapidly metabolizes epinephrine. Use COMT inhibitors (e.g., entacapone) in perfused organ models to mimic in vitro conditions .
  • Systemic interactions : Monitor cross-talk with other adrenergic agonists/antagonists via microdialysis in live animal models .

Q. What methodological considerations are critical when designing assays to quantify epinephrine in complex biological matrices (e.g., plasma)?

  • Sample preparation : Deproteinize with perchloric acid, followed by solid-phase extraction (SPE) to isolate epinephrine from interferents like norepinephrine .
  • Cross-reactivity : Validate immunoassays (e.g., ELISA) against structurally similar catecholamines using HPLC as a reference method .

Q. How can the stability of this compound be optimized in experimental infusions?

  • Additives : Include antioxidants (e.g., sodium metabisulfite, 0.1% w/v) and chelating agents (e.g., EDTA, 0.01% w/v) to inhibit oxidation .
  • Container material : Use polypropylene syringes instead of glass to minimize adsorption losses (validate recovery via mass balance studies) .

Q. What advanced techniques are used to characterize this compound’s physicochemical properties?

  • ¹H NMR : Analyze purity and structural integrity in D₂O at 400 MHz, focusing on aromatic proton signals (δ 6.8–7.2 ppm) and methylene groups (δ 3.2–4.0 ppm) .
  • X-ray crystallography : Resolve stereochemical configuration using single-crystal diffraction (requires anhydrous HCl salt) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.